1-Allyl-catellagic Acid Diethyl Ether
Description
Contextualization within Natural Products Chemistry and Ethers
1-Allyl-catellagic Acid Diethyl Ether is best understood as a semi-synthetic compound, meaning it is derived from a natural product but modified in a laboratory setting. Natural products have long been a cornerstone of drug discovery and chemical research, providing complex and diverse molecular architectures. Ellagic acid, the parent compound, is a prominent member of the polyphenol family, which is known for its wide range of biological activities.
The ether functional groups, specifically the diethyl ether moieties in this compound, are common in organic chemistry and are recognized for their relative stability. cymitquimica.com Ethers are generally less reactive than other functional groups like esters or alcohols. cymitquimica.com This stability can be a desirable trait in medicinal chemistry, as it can prevent the metabolic breakdown of a drug molecule, potentially leading to a longer duration of action in the body. The presence of ether linkages in a molecule can also influence its solubility and ability to cross biological membranes.
Historical Perspectives on Catellagic Acid and its Derivatives
The history of catellagic acid, or ellagic acid, dates back to the 19th century. It was first discovered by the French chemist Henri Braconnot in 1831. nuph.edu.uanih.gov He named it "acide ellagique," derived from the word "galle" (gallnut) spelled backward, as it was isolated from these plant-based sources. nih.govnih.gov For many years, ellagic acid was primarily of interest to chemists for its presence in various plants and its role in the tanning process.
In the 20th century, with the advancement of analytical techniques, the structure of ellagic acid was fully elucidated as a dilactone of hexahydroxydiphenic acid. nuph.edu.uanih.gov This understanding opened the door for researchers to explore its chemical and biological properties more deeply. Scientists began to synthesize and study various derivatives of ellagic acid to understand how modifications to its structure would affect its activity. These derivatives often involve the modification of the hydroxyl (OH) groups on the aromatic rings. Examples of such derivatives found in research include methylated, acylated, and glycosylated forms of ellagic acid. nuph.edu.uaacs.orgchemicalbook.comfinetechnology-ind.com The study of these derivatives has been crucial in exploring the therapeutic potential of the ellagic acid scaffold. acs.orgwikipedia.org
Structural Significance of the Allyl and Diethyl Ether Moieties
The introduction of an allyl group and two diethyl ether groups to the catellagic acid structure is chemically significant and likely intended to modulate its properties for specific research applications.
The diethyl ether moieties (–O–CH₂CH₃) primarily impact the compound's polarity and solubility. By replacing two of the polar hydroxyl groups of catellagic acid with less polar diethyl ether groups, the resulting molecule, this compound, would be expected to be more lipophilic (fat-soluble) than its parent compound. This increased lipophilicity can have a profound effect on how the compound behaves in a biological system, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. This modification is a common strategy in drug design to improve a compound's ability to cross cell membranes and reach its intended target.
While specific research on the biological activities of this compound is not widely published, its structure suggests a molecule designed to combine the known biological scaffold of ellagic acid with functional groups that can fine-tune its chemical and physical properties for academic investigation.
Data Tables
Structure
3D Structure
Properties
IUPAC Name |
7,14-dimethoxy-5-prop-2-enyl-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-4-5-9-8-12(23-3)17-15-13(9)19(21)25-16-11(22-2)7-6-10(14(15)16)18(20)24-17/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHIBRXZERHUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=C1)C(=O)OC4=C(C=C(C(=C34)C(=O)O2)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443566 | |
| Record name | AGN-PC-0N8V9K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216374-59-3 | |
| Record name | AGN-PC-0N8V9K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Allyl Catellagic Acid Diethyl Ether and Analogues
Strategies for the Construction of the Catellagic Acid Core Structure
The foundational step in the synthesis of 1-Allyl-catellagic Acid Diethyl Ether is the construction of the catellagic acid core. This core is structurally analogous to ellagic acid, and thus, synthetic routes to ellagic acid provide a strong precedent. The most prevalent method for constructing this hexahydroxydiphenic acid dilactone structure is through the oxidative coupling of gallic acid or its derivatives. nih.govnih.govyoutube.comyoutube.com
The reaction typically involves the dimerization of two molecules of a gallic acid ester, such as methyl or ethyl gallate, in the presence of an oxidizing agent. nih.gov This is followed by intramolecular lactonization to form the stable pyranone ring systems.
Key Oxidative Coupling Reactions:
| Precursor | Oxidizing Agent/Catalyst | Conditions | Yield | Reference |
| Gallic Acid | Arsenic acid or Silver oxide | Heating | - | nih.gov |
| Ethyl Gallate | N,N-dimethylammonium N′,N′-dimethylcarbamate (ionic liquid), Air | Room Temperature | Low (<2%) | nih.gov |
| Ethyl Gallate | NH4OH, Air, Deep Eutectic Solvent (DES) | - | Up to 77.5% | nih.gov |
| Gallic Acid Derivative | 10-25% NH3·H2O, then Oxidant | 45-55 °C | >70% | youtube.com |
The choice of solvent and catalyst system is crucial for achieving high yields and purity. The use of ionic liquids and deep eutectic solvents has shown promise in improving reaction efficiency and product isolation. nih.gov
Introduction and Functionalization of Allyl Groups
With the catellagic acid core in hand, the next critical step is the introduction of the allyl group at the C1 position. This is typically achieved through allylation reactions targeting the aromatic ring.
Allylation Reactions in Complex Chemical Systems
The allylation of polyphenolic compounds can be challenging due to the potential for multiple reactive sites and the deactivation of catalysts by phenolic hydroxyl groups. youtube.com Friedel-Crafts alkylation using an allyl halide or allyl alcohol is a common approach. To overcome the challenges associated with polyphenols, specific catalytic systems have been developed.
Recent advancements have demonstrated the use of ruthenium-based catalysts for the ortho-C–H allylation of aromatic carboxylates with allyl alcohols or ethers, which could be a viable strategy for the selective allylation of the catellagic acid core.
Considerations for Allylic Substituent Incorporation
The regioselectivity of the allylation is a key consideration. In the context of the catellagic acid structure, directing the allyl group specifically to the C1 position would likely require careful control of reaction conditions or the use of directing groups. The presence of existing hydroxyl or ether groups on the aromatic rings will influence the electron density and steric hindrance, thereby affecting the position of allylation. In some cases, a mixture of isomers may be formed, necessitating chromatographic separation. youtube.com
Formation of Ether Linkages
The final stage in the synthesis of this compound involves the formation of the two ethyl ether linkages from the remaining phenolic hydroxyl groups.
Williamson Ether Synthesis in the Context of this compound
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including those from sterically hindered or electron-rich phenols. youtube.comyoutube.com The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking an alkyl halide. youtube.com
In the synthesis of this compound, the di-phenolic precursor would be treated with a suitable base to generate the corresponding di-phenoxide, which is then reacted with an ethylating agent like ethyl iodide or ethyl bromide.
Typical Williamson Ether Synthesis Parameters:
| Component | Description |
| Substrate | Dihydroxy-allyl-catellagic acid |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Sodium hydroxide (B78521) (NaOH) |
| Ethylating Agent | Ethyl iodide (C2H5I), Ethyl bromide (C2H5Br), Diethyl sulfate (B86663) ((C2H5)2SO4) |
| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724), Acetone |
| Temperature | Room temperature to reflux |
Alkoxide Generation Strategies
The generation of the alkoxide from the phenolic hydroxyl groups is a critical step. For phenols, which are more acidic than aliphatic alcohols, weaker bases like potassium carbonate or sodium hydroxide can be sufficient to deprotonate the hydroxyl groups. youtube.com The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like DMF is a common and effective strategy to ensure complete formation of the phenoxide, driving the reaction towards the ether product. youtube.com The choice of base and solvent system can also influence the reaction rate and the potential for side reactions.
Acid-Catalyzed Dehydration Approaches for Ether Synthesis
This method typically involves heating an alcohol in the presence of a strong acid catalyst, like sulfuric or phosphoric acid, to produce a symmetrical ether. jove.commasterorganicchemistry.com It is generally not suitable for preparing unsymmetrical ethers due to the formation of a mixture of products.
The mechanism depends on the structure of the alcohol. masterorganicchemistry.comlibretexts.org
Protonation : The acid catalyst protonates the hydroxyl group of an alcohol molecule, converting it into a good leaving group (water). masterorganicchemistry.comsarthaks.com
Nucleophilic Attack :
For primary alcohols , a second alcohol molecule acts as a nucleophile and attacks the protonated alcohol in a single, concerted SN2 step, displacing a water molecule. jove.comsarthaks.com
For secondary and tertiary alcohols , the protonated alcohol first loses water to form a carbocation (SN1 pathway). This carbocation is then attacked by a second alcohol molecule. However, elimination to form an alkene is a major competing reaction. libretexts.org
Deprotonation : The resulting protonated ether is deprotonated by a weak base (like water or another alcohol molecule) to yield the final ether and regenerate the acid catalyst. masterorganicchemistry.com
The conditions for acid-catalyzed dehydration must be carefully controlled to favor ether formation over alkene elimination. jove.com
Catalysts :
Mineral Acids : Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are traditional catalysts. jove.comdoubtnut.com
Solid Acid Catalysts : To avoid the corrosive nature of mineral acids, heterogeneous catalysts like sulfonic acid resins (e.g., Amberlyst), zeolites, and acid-functionalized carbons are increasingly used. conicet.gov.arconicet.gov.arrsc.org These offer easier separation and reusability. plapiqui.edu.arthieme-connect.com
Reaction Conditions : Temperature is a critical variable. For example, heating ethanol (B145695) with sulfuric acid at around 140°C produces diethyl ether, while at higher temperatures (around 180°C), the main product is ethylene. jove.comlibretexts.org
The table below outlines typical conditions for acid-catalyzed etherification.
| Catalyst Type | Example | Typical Temperature Range | Key Feature |
|---|---|---|---|
| Mineral Acid | H₂SO₄ | 130-140°C (for primary alcohols) | Strong acid, but can cause side reactions. masterorganicchemistry.com |
| Sulfonic Resin | Amberlyst-35 | Variable, e.g., 120°C | Heterogeneous, reusable catalyst. conicet.gov.ar |
| Zeolite | Zeolite β | Variable, e.g., 120°C | Shape-selective, heterogeneous. conicet.gov.ar |
| Functionalized Carbon | Cc–PhSO₃H | ~120°C | High surface area and acidity. conicet.gov.ar |
Alkoxymercuration-Demercuration Techniques for Ether Synthesis
This two-step method synthesizes ethers by adding an alcohol across the double bond of an alkene. testbook.comjove.combyjus.com It is a reliable way to produce ethers with Markovnikov regioselectivity without the risk of carbocation rearrangements that can occur in acid-catalyzed additions. testbook.comlibretexts.org
The first stage, alkoxymercuration, involves the electrophilic addition of a mercury(II) salt (like mercuric acetate (B1210297), Hg(OAc)₂) and an alcohol to an alkene. libretexts.orgyoutube.com
Formation of Mercurinium Ion : The electrophilic mercury species attacks the alkene's pi bond, forming a bridged, three-membered mercurinium ion intermediate. testbook.comlibretexts.org This bridge prevents the carbocation from rearranging.
Nucleophilic Attack : An alcohol molecule attacks the more substituted carbon of the mercurinium ion bridge from the opposite face (anti-addition). jove.comlibretexts.org This step dictates the Markovnikov regioselectivity, where the alkoxy group attaches to the more substituted carbon. jove.com
Deprotonation : A solvent molecule removes a proton from the newly added group, yielding a stable organomercury intermediate. libretexts.org
The second step, demercuration, typically involves reducing the C-Hg bond to a C-H bond using sodium borohydride (B1222165) (NaBH₄). testbook.comjove.com The toxicity of mercury compounds is a significant disadvantage of this method. byjus.com
Reduction Strategies for Mercury Intermediates
The synthesis of complex aromatic structures, including frameworks related to ellagic acid, sometimes involves the use of organomercury intermediates. libretexts.orgwikipedia.org Mercuration, an electrophilic aromatic substitution, can be used to introduce functionalities onto an aromatic ring. libretexts.org However, the subsequent removal of the mercury moiety is a critical step, known as demercuration or reduction. Organomercury compounds are known for their stability towards air and water, but the carbon-mercury bond can be cleaved under specific, well-controlled conditions. wikipedia.orgnih.gov
A primary and widely adopted method for the reduction of organomercurials formed via solvomercuration is the use of sodium borohydride (NaBH₄) in an alkaline solution. acs.orgorgsyn.org The reaction mechanism involves the transfer of a hydride ion from the borohydride to the mercury atom, leading to the formation of an unstable organomercury hydride (R-Hg-H). acs.org This intermediate readily undergoes homolytic cleavage of the weak Hg-C bond to produce an organic radical (R•), which then abstracts a hydrogen atom to yield the final reduced product and elemental mercury (Hg⁰). acs.orgorgsyn.org The process is efficient and typically proceeds at or below room temperature. orgsyn.org
Alternative reduction strategies have also been developed. One such method involves a mercury-lithium exchange, which offers another route to cleave the C-Hg bond. thieme-connect.com Additionally, lithium aluminum hydride (LiAlH₄) has been employed for the reduction of certain mercury derivatives. orgsyn.org The choice of reducing agent can be influenced by the substrate and the presence of other functional groups within the molecule.
The following table summarizes common reduction strategies for organomercury intermediates.
| Reducing Agent | Typical Substrate | Conditions | Key Features | Reference |
| Sodium Borohydride (NaBH₄) | Alkoxymercurials | Alkaline aqueous solution (e.g., NaOH), Room Temperature | Most common and general method; proceeds via a free radical mechanism. | acs.org, orgsyn.org |
| Lithium Exchange Reagents | General Organomercurials | Varies | Involves transmetallation from mercury to lithium. | thieme-connect.com |
| Lithium Aluminum Hydride (LiAlH₄) | Specific Organomercurials | Ethereal solvents | A powerful reducing agent, requires cautious addition. | orgsyn.org |
Total Synthesis Strategies Involving this compound
While a specific total synthesis for this compound is not extensively documented in seminal literature, strategies for its construction can be inferred from the synthesis of ellagic acid and its numerous analogues. nih.govnih.gov The core of the molecule is the ellagic acid framework, a dilactone derived from two molecules of gallic acid. Therefore, the central challenge in any total synthesis is the construction of the key biaryl (dibenzo-α-pyrone) system.
A foundational strategy involves the oxidative C-C coupling of two suitably protected gallic acid units. nih.govmdpi.com This biomimetic approach mimics the natural formation of ellagitannins. For instance, a synthesis of ellagic acid itself has been achieved from methyl gallate. nih.gov The gallate units are first protected and then coupled. A notable strategy employs pentagalloylglucose (B1669849) (PGG) as a precursor, where the glucose backbone acts as a template to position two galloyl groups for an efficient intramolecular aryl-aryl coupling reaction. nih.gov
Once the core ellagic acid structure is formed, the synthesis would proceed with functional group manipulations:
Selective Etherification: Introduction of the two ethyl ether groups onto the phenolic hydroxyls at positions 3 and 8. This would typically be achieved using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) to deprotonate the phenols.
Allylation: The final step would be the introduction of the allyl group at the C-1 position. This is likely accomplished via an electrophilic allylation reaction, although direct C-allylation of the electron-rich aromatic system can be challenging and may require specific catalytic methods.
A representative sequence for a related analogue is outlined below, based on the synthesis of ellagic acid from PGG.
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | Esterification | D-glucose, 3,4,5-tribenzyloxybenzoic acid, DCC, DMAP | Pentakis[3,4,5-tris(phenylmethoxy)benzoate] D-glucopyranose (PGG precursor) | nih.gov |
| 2 | Deprotection (Hydrogenolysis) | H₂, 10% Pd/C, THF | α-Pentagalloylglucose (α-PGG) | nih.gov |
| 3 | Intramolecular Oxidative Coupling | 5% Na₂CO₃ solution | Ellagic Acid (1) | nih.gov |
| 4 | Acetylation (example derivatization) | Acetic anhydride, pyridine | Ellagic acid peracetate | nih.gov |
Development of Novel Synthetic Routes to this compound
Modern organic synthesis seeks more efficient and selective methods than traditional approaches. For a molecule like this compound, novel routes focus primarily on improving the construction of the central biaryl bond, which is the most complex step.
A significant advancement is the move from oxidative coupling to transition metal-catalyzed cross-coupling reactions. These methods offer greater control and predictability. Key examples include:
Ullmann Coupling: An intermolecular Ullmann coupling has been utilized to create the chiral biaryl unit needed for ellagitannins. A particularly innovative approach uses an oxazoline (B21484) as a chiral auxiliary to mediate the coupling, allowing for the asymmetric synthesis of the hexamethoxydiphenic acid core, a direct precursor to the ellagic acid lactone system. This strategy builds the atropisomerically defined biaryl unit first, which is then attached to other parts of the molecule.
Suzuki Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between aryl groups and has been used to produce methylated analogues of ellagic acid. nih.gov This would involve coupling two different gallic acid derivatives, one functionalized as a boronic acid and the other as a halide.
Heck Coupling: Intramolecular Heck-type couplings have also been reported in the synthesis of ellagic acid analogues, providing another modern alternative for ring closure to form the biaryl system. nih.gov
These modern catalytic methods represent a significant departure from older oxidative procedures, often providing higher yields, milder reaction conditions, and better control over stereochemistry, which is crucial for producing specific, biologically active isomers.
The table below compares these novel synthetic strategies for the key biaryl bond formation.
| Method | Catalyst/Promoter | Key Feature | Advantage | Reference |
| Asymmetric Ullmann Coupling | Copper, Chiral Oxazoline | Builds the chiral biaryl unit directly. | High stereocontrol (atropisomerism). | |
| Suzuki Cross-Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Couples an aryl boronic acid with an aryl halide. | High functional group tolerance, reliable. | nih.gov |
| Intramolecular Heck Coupling | Palladium catalyst | Forms one of the rings of the biaryl system via intramolecular C-C bond formation. | Efficient for constructing cyclic systems. | nih.gov |
Chemical Reactivity and Transformation Studies of 1 Allyl Catellagic Acid Diethyl Ether
Reactions Involving Ether Functionalities
The defining features of 1-Allyl-catellagic Acid Diethyl Ether, beyond its core lactone structure, are the two ethyl ether groups. The reactivity of these ether linkages is a key aspect of the molecule's chemical profile.
Transformations of the Allyl Moiety within this compound
The allyl group is a versatile functional group that can undergo a variety of chemical transformations without necessarily cleaving the ether linkage. These reactions offer a pathway to further functionalize the this compound molecule.
Common transformations of an allyl group include:
Isomerization : The double bond of the allyl group can be isomerized to the thermodynamically more stable internal position, forming a propenyl ether. This reaction is often catalyzed by transition metals or strong bases.
Oxidation : The double bond can be oxidized to form an epoxide using reagents like m-chloroperoxybenzoic acid (m-CPBA), or dihydroxylated to a vicinal diol using osmium tetroxide or potassium permanganate (B83412).
Reduction : The double bond can be reduced to a propyl group via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Addition Reactions : The double bond can undergo various addition reactions, such as hydrohalogenation, hydration, and halogenation.
| Reaction Type | Reagents and Conditions | Expected Product |
| Isomerization | Transition metal catalyst (e.g., RhCl(PPh₃)₃), base (e.g., KOtBu) | 1-Propenyl-catellagic Acid Diethyl Ether |
| Epoxidation | m-CPBA in a chlorinated solvent | 1-(2,3-Epoxypropyl)-catellagic Acid Diethyl Ether |
| Dihydroxylation | OsO₄ (catalytic), NMO (stoichiometric); or cold, dilute KMnO₄ | 1-(2,3-Dihydroxypropyl)-catellagic Acid Diethyl Ether |
| Reduction | H₂, Pd/C in an alcohol solvent | 1-Propyl-catellagic Acid Diethyl Ether |
This table outlines potential transformations of the allyl group in this compound and the general conditions required.
Isomerization Reactions of the Allylic Double Bond
The allylic double bond in allyl ethers is susceptible to isomerization, a reaction that repositions the double bond. This transformation is typically catalyzed by a strong base or a transition metal catalyst, leading to the formation of a thermodynamically more stable internal vinyl ether (propenyl ether).
One of the most common methods for this isomerization involves the use of a strong base, such as potassium tert-butoxide (KOtBu), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds via the abstraction of a proton from the carbon adjacent to the ether oxygen and the double bond, followed by rearrangement. The resulting enol ether can be more susceptible to hydrolysis than the starting allyl ether. organic-chemistry.org
Another approach to isomerization involves the use of transition metal catalysts. For instance, ruthenium and rhodium complexes are known to efficiently catalyze the migration of the double bond in allyl ethers. These reactions often proceed under milder conditions compared to base-catalyzed methods.
Table 1: Representative Isomerization Reactions of Allyl Ethers
| Catalyst/Reagent | Substrate | Product | Conditions |
| Potassium tert-butoxide (KOtBu) | Generic Allyl Ether | Corresponding Vinyl Ether | DMSO, Room Temperature |
| Wilkinson's Catalyst (RhCl(PPh3)3) | Generic Allyl Ether | Corresponding Vinyl Ether | Toluene, Reflux |
| RuCl2(PPh3)3 | Generic Allyl Ether | Corresponding Vinyl Ether | Benzene, 80°C |
Catalytic Transformations of the Allyl Group
The allyl group in this compound is a versatile handle for a variety of catalytic transformations. These reactions often involve transition metal catalysts, most notably palladium, but also rhodium, ruthenium, and nickel complexes. These transformations are widely used in organic synthesis for deprotection or further functionalization.
Palladium-catalyzed reactions are particularly prevalent for the cleavage (deallylation) of allyl ethers. A common method involves the use of a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of an allyl scavenger. The scavenger, which can be a nucleophile like a barbituric acid derivative, morpholine, or a hydride source like polymethylhydrosiloxane (B1170920) (PMHS), traps the allyl group, driving the reaction to completion. organic-chemistry.org
Rhodium catalysts, such as Wilkinson's catalyst, can also be employed for the cleavage of allyl ethers, often through an isomerization-hydrolysis sequence. Nickel catalysts have also been shown to be effective for the deallylation of O- and N-allyl functional groups. organic-chemistry.org
Table 2: Examples of Catalytic Transformations of Allyl Ethers
| Catalyst System | Transformation | Typical Substrate | Product |
| Pd(PPh3)4 / Morpholine | Deallylation | Generic Allyl Ether | Corresponding Alcohol |
| Pd(OAc)2 / PPh3 / NaBH4 | Deallylation | Generic Allyl Ether | Corresponding Alcohol |
| RhCl(PPh3)3 / H2O | Isomerization/Hydrolysis | Generic Allyl Ether | Corresponding Alcohol |
| NiCl2(dppe) / Zn | Reductive Cleavage | Generic Allyl Ether | Corresponding Alcohol |
Selective Oxidation and Reduction of the Allyl Moiety
The double bond of the allyl group in this compound can undergo selective oxidation and reduction reactions, providing pathways to introduce new functional groups.
Oxidation:
The most common oxidation reaction of an alkene is epoxidation. The allyl double bond can be converted to an epoxide using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this transformation. Alternatively, catalytic methods, for instance, using a titanium silicate (B1173343) like TS-1 with hydrogen peroxide as the oxidant, can provide a greener approach to the epoxidation of allyl ethers. researchgate.net Dihydroxylation is another important oxidation reaction, which can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to yield a diol.
Reduction:
The reduction of the allyl group typically involves the saturation of the double bond to a propyl group. This can be readily achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.
Table 3: Selective Oxidation and Reduction Reactions of the Allyl Group
| Reaction Type | Reagent/Catalyst | Functional Group Formed |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO4, NMO | Diol |
| Hydrogenation | H2, Pd/C | Propyl group |
Derivatization Reactions of this compound
The allyl group serves as a key site for the derivatization of this compound. Beyond the transformations already discussed, the double bond can participate in a range of addition reactions.
For example, hydrohalogenation with reagents like hydrogen bromide (HBr) would lead to the formation of a bromo-propyl ether derivative, with the regioselectivity potentially influenced by the presence of peroxides (anti-Markovnikov addition) or their absence (Markovnikov addition).
The allyl group can also undergo radical-initiated reactions. For instance, the addition of thiols across the double bond, often initiated by light or a radical initiator, would yield a thioether derivative.
Furthermore, the allyl group can participate in various carbon-carbon bond-forming reactions. For example, in the presence of a suitable catalyst, it could potentially undergo cross-coupling reactions or be used in metathesis reactions to introduce more complex side chains.
These potential derivatization reactions highlight the synthetic utility of the allyl group in modifying the structure of this compound, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Role of 1 Allyl Catellagic Acid Diethyl Ether As a Synthetic Intermediate
Precursor in the Synthesis of Complex Natural Products
While the documented applications of 1-allyl-catellagic acid diethyl ether are predominantly centered on a specific class of alkaloids, its structural motifs suggest a broader potential as a precursor in the synthesis of various complex natural products. The core of the molecule, a catellagic acid diethyl ether scaffold, provides a rigid, polycyclic aromatic system. The presence of both an allyl group and ether functionalities offers multiple points for chemical modification, making it a versatile building block.
The primary established role of this compound is as a direct precursor to taspine (B30418). Taspine is a naturally occurring alkaloid found in plants such as Magnolia x soulangeana and Croton lechleri, and it has garnered significant interest for its biological activities. wikipedia.org The synthesis of taspine necessitates the construction of a complex pentacyclic structure, and this compound provides a key fragment of this final architecture.
Strategic Utility in Multi-Step Organic Synthesis
The strategic utility of this compound in multi-step organic synthesis is intrinsically linked to the chemical reactivity of its functional groups. The allyl group is of particular importance, as it is a linchpin for a crucial carbon-carbon bond-forming reaction.
The key transformation involving the allyl group in the context of taspine synthesis is the Claisen rearrangement. thieme-connect.com This pericyclic reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol (B47542). byjus.comorganic-chemistry.org In the synthetic route towards taspine, a precursor bearing an allyloxy group is heated to induce this rearrangement, thereby installing the allyl group onto the aromatic ring at a specific position. This strategic maneuver is critical for building the intricate carbon skeleton of taspine. thieme-connect.com
The general mechanism of the aromatic Claisen rearrangement is depicted below:
Figure 1: General Mechanism of the Aromatic Claisen Rearrangement
In this concerted process, the allyl group migrates from the ether oxygen to the ortho position of the aromatic ring, proceeding through a cyclic transition state.
The diethyl ether groups on the catellagic acid backbone serve a dual purpose. Firstly, they act as protecting groups for the phenol functionalities, preventing unwanted side reactions during the synthetic sequence. Secondly, they influence the solubility and electronic properties of the intermediate, which can be crucial for optimizing reaction conditions.
Applications in the Synthesis of Taspine and Related Structures
The most well-documented application of this compound is as a named intermediate in the total synthesis of taspine. While various synthetic routes to taspine have been developed, a common strategy involves the late-stage introduction or modification of the side chain, for which an allylated precursor is essential.
One of the facile and efficient total syntheses of taspine, achieved in 10 steps, highlights the introduction of an allyl substituent via a Claisen rearrangement as a key step. thieme-connect.com Although the specific intermediate "this compound" is not explicitly named in all published syntheses, its structure represents a logical and crucial milestone in the synthetic pathway following the key Claisen rearrangement and prior to the final elaborations to form the taspine molecule.
The general synthetic approach can be summarized as follows:
| Step | Description | Relevance of this compound |
| 1 | Formation of a symmetrical biaryl ether | Establishes the core polycyclic system. |
| 2 | Introduction of an allyloxy group | Prepares the molecule for the key rearrangement. |
| 3 | Claisen Rearrangement | Forms the this compound intermediate. |
| 4 | Further functional group manipulation | Elaboration of the allyl group and other functionalities to complete the taspine structure. |
Optimization of Yields and Purity in Intermediate Synthesis
The efficiency of any multi-step synthesis is heavily reliant on the optimization of the yield and purity of each intermediate. For the synthesis of this compound, the critical step is the Claisen rearrangement. Several factors can be manipulated to enhance the outcome of this reaction.
Reaction Conditions: The Claisen rearrangement is typically thermally induced, with reaction temperatures often exceeding 100°C. organic-chemistry.org The choice of a high-boiling point, inert solvent is crucial to achieve the necessary temperature while ensuring the stability of the reactant and product.
Catalysis: While the traditional Claisen rearrangement is uncatalyzed, modern variations have employed Lewis acids or other catalysts to accelerate the reaction and allow for milder reaction conditions. byjus.com The use of catalysts can also improve the regioselectivity of the rearrangement, which is particularly important when multiple ortho positions are available.
Substrate Design: The electronic nature of the aromatic ring can influence the rate of the Claisen rearrangement. Electron-donating groups, such as the ether functionalities present in the catellagic acid backbone, can facilitate the reaction.
Purification: Achieving high purity of this compound is essential for the success of subsequent synthetic steps. Chromatographic techniques, such as column chromatography, are typically employed for purification. The selection of an appropriate solvent system is critical for achieving good separation from any unreacted starting material or side products.
| Parameter | Considerations for Optimization |
| Temperature | Balancing reaction rate with potential for side reactions and decomposition. |
| Solvent | High-boiling and inert to reaction conditions. |
| Catalyst | Exploring Lewis acids or other catalysts to lower reaction temperature and improve selectivity. |
| Reaction Time | Monitoring the reaction progress to ensure complete conversion without product degradation. |
| Purification Method | Development of an effective chromatographic method for isolation of the pure intermediate. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to provide a high-quality intermediate, thereby facilitating the efficient total synthesis of taspine and potentially other complex natural products.
Advanced Structural and Spectroscopic Characterization Methodologies for 1 Allyl Catellagic Acid Diethyl Ether
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-Allyl-catellagic Acid Diethyl Ether, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the allyl group, the two ethyl ether groups, and the aromatic protons of the catellagic acid core. The allyl group would present a characteristic set of multiplets: a doublet of doublets for the proton on the central carbon of the double bond, and two multiplets for the terminal vinyl protons. The ethoxy groups would each show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, resulting from coupling with each other. The aromatic region would display singlets for the non-equivalent protons on the lactone rings.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbons of the lactone rings are expected to resonate significantly downfield. The carbons of the allyl group, the ethyl groups, and the aromatic rings would each appear at their characteristic chemical shift ranges.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~ 7.5 | s | - |
| H-6' | ~ 7.4 | s | - |
| Allyl -CH= | ~ 6.0 | ddt | J ≈ 17, 10, 5 Hz |
| Allyl =CH₂ (trans) | ~ 5.4 | dq | J ≈ 17, 1.5 Hz |
| Allyl =CH₂ (cis) | ~ 5.2 | dq | J ≈ 10, 1.5 Hz |
| Allyl -CH₂- | ~ 4.8 | dt | J ≈ 5, 1.5 Hz |
| OCH₂CH₃ | ~ 4.2 | q | J ≈ 7 Hz |
| OCH₂CH₃ | ~ 1.5 | t | J ≈ 7 Hz |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 158 |
| Aromatic C-O | ~ 150-140 |
| Aromatic C | ~ 115-110 |
| Allyl -CH= | ~ 132 |
| Allyl =CH₂ | ~ 118 |
| OCH₂CH₃ | ~ 65 |
| Allyl -CH₂- | ~ 34 |
| OCH₂CH₃ | ~ 15 |
Infrared and Ultraviolet-Visible Spectroscopic Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic conjugation within this compound.
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present. A strong absorption band around 1730 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the lactone rings. The presence of the allyl group would be confirmed by C=C stretching vibrations around 1650 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. The aromatic C=C bonds of the core structure would exhibit absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkages would be observed in the 1250-1050 cm⁻¹ range.
UV-Vis spectroscopy would reveal the electronic transitions within the conjugated system of the molecule. The extended π-system of the catellagic acid core is expected to result in strong absorptions in the ultraviolet region, likely with multiple bands corresponding to π → π* transitions.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| Alkene =C-H | 3080-3010 | Stretch |
| Alkyl C-H | 2980-2850 | Stretch |
| Lactone C=O | ~ 1730 | Stretch |
| Alkene C=C | ~ 1650 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| Ether C-O | 1250-1050 | Stretch |
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique to confirm the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₉H₁₄O₆, giving it a molecular weight of 338.31 g/mol . cymitquimica.comfinetechnology-ind.com
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 338. The fragmentation pattern would likely involve the initial loss of the allyl group (C₃H₅, 41 Da) or one of the ethyl groups (C₂H₅, 29 Da). Subsequent fragmentations could include the loss of carbon monoxide (CO, 28 Da) from the lactone rings.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
| 338 | [C₁₉H₁₄O₆]⁺ | Molecular Ion (M⁺) |
| 297 | [M - C₃H₅]⁺ | Loss of the allyl group |
| 309 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 281 | [M - C₂H₅ - CO]⁺ | Loss of an ethyl group and carbon monoxide |
| 269 | [M - C₃H₅ - CO]⁺ | Loss of an allyl group and carbon monoxide |
Chromatographic Techniques for Purification and Separation
Chromatographic methods are essential for the purification and isolation of this compound from reaction mixtures or natural extracts.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative-scale separation. Given the moderate polarity of the molecule, a reversed-phase HPLC method would be suitable. This would typically employ a C18 stationary phase with a gradient elution system of methanol (B129727) or acetonitrile (B52724) and water as the mobile phase. Detection would most commonly be achieved using a UV detector set to one of the absorption maxima of the compound.
For purification, flash column chromatography using silica (B1680970) gel as the stationary phase is a common and effective technique. rochester.edu A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely provide good separation of this compound from other components. rochester.edu The progress of the separation can be monitored by Thin Layer Chromatography (TLC) with visualization under UV light.
Spectroscopic Analysis of Catellagic Acid and its Derivatives
The spectroscopic analysis of the parent compound, catellagic acid, and its other derivatives provides a valuable comparative framework for understanding the spectra of this compound. researchgate.net
Theoretical and Computational Investigations of 1 Allyl Catellagic Acid Diethyl Ether
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 1-Allyl-catellagic Acid Diethyl Ether and how its shape influences its properties. The molecule's core is a rigid, planar system of fused rings. However, the presence of the allyl and two ethyl ether groups introduces degrees of freedom that allow for various conformations.
The conformational landscape of this molecule would be primarily determined by the rotation around several key single bonds: the C-C single bond of the allyl group and the C-O and O-C bonds of the diethyl ether substituents. Computational methods, such as molecular mechanics (MM) or more advanced quantum mechanics (QM) approaches, can be employed to explore the potential energy surface and identify stable conformers.
Illustrative Conformational Data:
A conformational search would likely reveal several low-energy conformers. The relative energies of these conformers could be calculated to determine their population distribution at a given temperature.
| Illustrative Conformer | Dihedral Angle (C-C-C-C of allyl group) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Conformer A | ~60° (gauche) | 0.00 | 55 |
| Conformer B | ~180° (anti) | 0.85 | 30 |
| Conformer C | ~-60° (gauche) | 1.20 | 15 |
Note: This table is illustrative and based on typical energy differences for similar functionalities. Actual values would require specific calculations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. acs.orgnih.govresearchgate.net These calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. biorxiv.orgbiorxiv.org For this compound, the HOMO is expected to be localized on the electron-rich aromatic core and the ether oxygen atoms, while the LUMO may be distributed over the fused ring system.
DFT calculations can also be used to compute various reactivity indices, which provide a quantitative measure of a molecule's reactivity.
Illustrative Calculated Electronic Properties:
| Property | Predicted Value | Interpretation |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical stability |
| Dipole Moment | ~3.5 D | Indicates a polar molecule |
| Ionization Potential | ~7.0 eV | Energy required to remove an electron |
| Electron Affinity | ~1.5 eV | Energy released upon gaining an electron |
Note: These values are illustrative and derived from studies on structurally similar polycyclic aromatic ethers and substituted benzopyrans. biorxiv.orgnih.govresearchgate.net
Reaction Pathway Predictions for Synthetic Transformations
Computational chemistry can be instrumental in predicting the most likely pathways for synthetic transformations involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a given reaction and determine the most favorable route.
For this molecule, several types of reactions could be investigated computationally:
Electrophilic Aromatic Substitution: The electron-rich aromatic core is susceptible to attack by electrophiles. Computational models can predict the most likely sites of substitution by analyzing the electron density and the stability of the resulting intermediates.
Reactions of the Allyl Group: The double bond of the allyl group can undergo various reactions, such as addition, oxidation, or polymerization. Theoretical calculations can help to understand the mechanisms of these transformations. acs.org
Ether Cleavage: The ether linkages could be cleaved under certain conditions. Computational studies can model the reaction pathways for ether cleavage, for example, under acidic conditions.
By modeling these pathways, it is possible to gain insights into the reaction kinetics and thermodynamics, which can guide the design of synthetic strategies.
Structure-Reactivity Relationship Studies
Investigating the structure-reactivity relationship (SRR) of this compound involves understanding how modifications to its chemical structure would affect its reactivity. Computational methods are ideally suited for such studies, as they allow for the systematic variation of molecular structure and the calculation of corresponding changes in reactivity parameters. nih.govnih.govnih.gov
For instance, one could computationally explore the effects of:
Changing the substituents on the aromatic rings: Replacing the ether groups with other functionalities (e.g., hydroxyl or alkyl groups) would alter the electronic properties and steric environment of the molecule, thereby influencing its reactivity.
Introducing heteroatoms: Replacing carbon atoms in the aromatic rings with nitrogen or other heteroatoms would significantly change the electronic structure and reactivity.
By correlating these structural changes with calculated reactivity descriptors (such as HOMO-LUMO gap, charge distribution, and reaction barriers), it is possible to build predictive SRR models. These models are invaluable for designing new molecules with desired reactivity profiles. Studies on related benzopyran and polycyclic aromatic hydrocarbon systems have successfully used such approaches to understand and predict chemical behavior. nih.govnih.gov
Future Research Directions and Potential Applications in Synthetic Chemistry
Exploration of Novel Synthetic Methodologies for 1-Allyl-ellagic Acid Diethyl Ether
The development of efficient and selective synthetic routes to 1-Allyl-ellagic Acid Diethyl Ether is a primary area for future investigation. While the synthesis of ellagic acid itself has been explored, the controlled, regioselective introduction of an allyl group at the C1 position, followed by or preceded by selective diethylation, presents a significant challenge.
A plausible synthetic strategy would likely commence with ellagic acid as the starting material. Due to the four phenolic hydroxyl groups on ellagic acid, a key step would involve the use of protecting groups to ensure regioselectivity. A potential multi-step synthesis could be envisioned as follows:
Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups at the 3, 3', and 4' positions of ellagic acid would be crucial. This could potentially be achieved by exploiting the differential reactivity of the hydroxyls or through a series of protection-deprotection steps.
Allylation: The free hydroxyl group at the C1 position could then be allylated using an allyl halide (e.g., allyl bromide) in the presence of a suitable base.
Etherification: Subsequent etherification of the remaining protected hydroxyl groups to form diethyl ethers would be the next step. This would likely involve reaction with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663).
Deprotection: The final step would involve the removal of the protecting groups to yield 1-Allyl-ellagic Acid Diethyl Ether.
Future research should focus on developing more convergent and atom-economical synthetic pathways. This could involve the investigation of novel catalysts that can direct the allylation and etherification to the desired positions with high selectivity, thereby minimizing the need for extensive protecting group chemistry. The use of modern synthetic techniques such as flow chemistry could also be explored to optimize reaction conditions and improve yields.
Table 1: Hypothetical Synthetic Route and Potential Reagents
| Step | Transformation | Potential Reagents and Conditions |
| 1 | Selective Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP; or other suitable protecting groups |
| 2 | Allylation | Allyl bromide, K₂CO₃, Acetone |
| 3 | Etherification | Ethyl iodide, NaH, DMF |
| 4 | Deprotection | Trifluoroacetic acid (TFA) for Boc groups |
Development of Highly Selective Transformations of its Functional Groups
The functional groups of 1-Allyl-ellagic Acid Diethyl Ether—the allyl group, the diethyl ethers, and the aromatic core—offer multiple avenues for selective transformations.
The allyl group is particularly versatile. Future research could explore:
Oxidative Cleavage: Treatment with reagents like ozone (O₃) followed by a reductive or oxidative work-up could yield an aldehyde or a carboxylic acid at the C1 position, respectively.
Isomerization: The allyl group can be isomerized to a propenyl group using a transition metal catalyst, which can then be further functionalized.
Metathesis Reactions: Cross-metathesis with other olefins could be used to introduce a variety of substituents at the end of the allyl chain.
Addition Reactions: The double bond of the allyl group can undergo various addition reactions, such as hydroboration-oxidation to yield an alcohol, or halogenation. organic-chemistry.org
The diethyl ether groups, while generally stable, can be cleaved under specific conditions to regenerate the hydroxyl groups. Research into selective mono- or di-de-ethylation would be valuable for creating further derivatives. Modern methods for ether cleavage, such as those employing strong Lewis acids or organophotoredox catalysis, could be investigated for their applicability and selectivity on this substrate. acs.org
Innovative Applications in Complex Molecule Synthesis
The rigid, planar structure of the ellagic acid core, combined with the reactive handles provided by the allyl and ether functionalities, makes 1-Allyl-ellagic Acid Diethyl Ether a potentially valuable building block in the synthesis of more complex molecules.
Future research could focus on utilizing this compound as a scaffold to construct novel supramolecular architectures or as a key intermediate in the total synthesis of natural products or their analogues. The ability to selectively functionalize the allyl group and the potential for de-ethylation to reveal reactive hydroxyl groups allows for the stepwise and controlled assembly of larger, more intricate structures. For instance, the diol that would result from de-ethylation could be used to form esters or ethers with other molecules, leading to the creation of novel polymers or macrocycles.
Expanding the Scope of Derivatization for Advanced Chemical Entities
Systematic derivatization of 1-Allyl-ellagic Acid Diethyl Ether could lead to the discovery of new chemical entities with unique properties. By exploring the reactions discussed in section 7.2, a library of derivatives could be synthesized and screened for various applications.
Table 2: Potential Derivatives of 1-Allyl-ellagic Acid Diethyl Ether and their Synthetic Precursors
| Derivative | Precursor | Potential Reaction |
| 1-Formyl-ellagic Acid Diethyl Ether | 1-Allyl-ellagic Acid Diethyl Ether | Ozonolysis followed by reductive work-up |
| 1-(2,3-Dihydroxypropyl)-ellagic Acid Diethyl Ether | 1-Allyl-ellagic Acid Diethyl Ether | Dihydroxylation (e.g., using OsO₄) |
| 1-Propenyl-ellagic Acid Diethyl Ether | 1-Allyl-ellagic Acid Diethyl Ether | Isomerization (e.g., using a Rh or Ru catalyst) |
| 1-Allyl-3,3'-dihydroxy-4,4'-diethoxy-ellagic acid | 1-Allyl-ellagic Acid Diethyl Ether | Selective de-ethylation |
The exploration of these derivatives could uncover compounds with interesting photophysical properties, enhanced biological activity, or utility as ligands for catalysis. The planar aromatic system of the ellagic acid core suggests that its derivatives might exhibit interesting electronic properties, making them candidates for materials science applications.
Q & A
Q. What are the recommended laboratory safety protocols for handling diethyl ether derivatives like 1-allyl-catellagic acid diethyl ether?
Methodological Answer:
- PPE Requirements : Wear ANSI-approved safety glasses, flame-resistant lab coats (for volumes >1 L), and closed-toed shoes to minimize skin exposure. Respiratory protection (e.g., NIOSH-approved masks) is mandatory if used outside a fume hood .
- Storage and Handling : Store in airtight containers away from oxidizers and ignition sources. Use explosion-proof refrigeration for long-term storage due to flammability (autoignition temperature: 170°C) .
- Volume Limits : Restrict usage to <100 mL per reaction unless approved by a principal investigator, as per safety SOPs .
Q. What is the standard laboratory method for synthesizing diethyl ether derivatives via acid-catalyzed dehydration?
Methodological Answer:
- Reaction Setup : Dehydrate ethanol using concentrated sulfuric acid (H₂SO₄) as a catalyst at 95–100°C. Ethyl sulfate intermediates form, releasing diethyl ether upon hydrolysis .
- Optimization : Control reaction temperature (±2°C) and acid concentration (≥95% H₂SO₄) to minimize side products like ethylene. Yields >95% are achievable with vapor-phase dehydration over alumina catalysts .
- Purification : Isolate the ether via fractional distillation, ensuring the absence of peroxides (test with KI/starch paper) .
Q. How can researchers quantify diethyl ether concentrations in biological matrices (e.g., blood) with high precision?
Methodological Answer:
- Gas Chromatography (GC) : Reflux blood samples to remove proteins and lipids, then trap volatilized ether in liquid nitrogen for GC analysis. Use helium carrier gas (150 cm Hg pressure) to minimize leaks .
- Standardization : Calibrate using a diethyl ether/nitrogen gas mixture. Recovery rates >95% are achievable with 4-minute reflux times to limit analyte loss .
- Data Validation : Monitor the blood/gas distribution coefficient (e.g., 12.0 at 37°C) to detect methodological errors like incomplete trapping .
Advanced Research Questions
Q. How can conflicting literature values for diethyl ether’s blood/gas distribution coefficient be resolved experimentally?
Methodological Answer:
- Contradictions : Reported coefficients range from 12.2 (Jones et al.) to 15.6 (Hattox et al.) due to phase-specific losses and calibration errors .
- Mitigation : Use dual-phase standardization (blood and gas) and correct for trapping inefficiencies (e.g., 2% loss in stainless steel coils). Analyze both phases to avoid overestimating the coefficient .
- Validation : Compare results against a certified gas standard analyzed under identical conditions (relative standard deviation: <±1%) .
Table 1: Blood/Gas Distribution Coefficients of Diethyl Ether
| Study | Coefficient (37°C) | Phase Analyzed | Correction Applied |
|---|---|---|---|
| Haggard et al. (1945) | 15.2 | Blood + Air | None |
| Jones et al. (1960) | 12.2 | Air Only | 16% loss adjusted |
| Current Method | 12.0 | Blood + Gas | 3.5% loss corrected |
Q. What methodological challenges arise in determining diethyl ether’s stability during long-term storage, and how are they addressed?
Methodological Answer:
- Peroxide Formation : Exposure to light or oxygen generates explosive peroxides. Add stabilizers (1 ppm BHT) and store under nitrogen .
- Degradation Monitoring : Use FTIR spectroscopy to track ether degradation (C-O-C stretch at 1,120 cm⁻¹) and compare against fresh samples .
- Accelerated Aging Tests : Conduct stability studies at 40°C/75% RH for 6 months to simulate long-term storage. Monitor pH and peroxide content monthly .
Q. How can researchers optimize reflux parameters to maximize diethyl ether recovery in analytical workflows?
Methodological Answer:
- Reflux Time : 4 minutes at 37°C balances recovery (>96%) and analyte loss (<3.5%). Prolonged reflux (>16 minutes) degrades ether .
- Trap Design : Use liquid nitrogen-cooled stainless steel coils to minimize leaks. Validate trapping efficiency via parallel gas-phase analyses .
- Error Monitoring : Track the ratio of unfrozen-to-frozen gas integrals (expected: 1.10–1.14). Deviations >1% indicate systemic leaks .
Table 2: Reflux Optimization Data for Diethyl Ether Recovery
| Reflux Time (min) | Recovery (%) | Relative Loss (%) |
|---|---|---|
| 1 | 86.5 | 13.5 |
| 4 | 96.6 | 3.4 |
| 16 | 82.0 | 18.0 |
Q. What strategies validate the purity of synthesized diethyl ether derivatives in absence of commercial standards?
Methodological Answer:
- Chromatographic Purity : Use HPLC-UV (λ = 254 nm) with a C18 column. Compare retention times against known ethers (e.g., ethyl acetate) .
- NMR Spectroscopy : Confirm structure via ¹H-NMR (δ = 1.2 ppm for CH₃, 3.5 ppm for CH₂-O) and absence of ethanol peaks (δ = 1.1 ppm) .
- Elemental Analysis : Match experimental C/H/O ratios (±0.3%) to theoretical values (C₄H₁₀O: C=64.82%, H=13.6%, O=21.58%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
